2',3'-Dideoxy-4'-thioinosine

Description

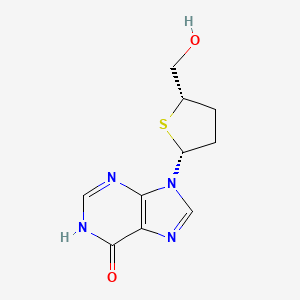

Structure

3D Structure

Properties

CAS No. |

137819-74-0 |

|---|---|

Molecular Formula |

C10H12N4O2S |

Molecular Weight |

252.30 g/mol |

IUPAC Name |

9-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1 |

InChI Key |

GOQUUHRTFOHDLI-NKWVEPMBSA-N |

Isomeric SMILES |

C1C[C@@H](S[C@@H]1CO)N2C=NC3=C2N=CNC3=O |

Canonical SMILES |

C1CC(SC1CO)N2C=NC3=C2N=CNC3=O |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Applications

Mechanism of Action:

2',3'-Dideoxy-4'-thioinosine functions primarily as an inhibitor of viral RNA synthesis. It mimics natural nucleosides, thereby interfering with the replication of viral genomes.

Case Studies:

- HIV Research: In studies focusing on HIV, this compound has demonstrated effective inhibition of reverse transcriptase activity, which is crucial for HIV replication. For example, a study indicated that this compound could reduce viral load significantly in vitro, showcasing its potential as part of antiretroviral therapy .

- Hepatitis C Virus: Research has indicated that nucleoside analogs like this compound can inhibit the replication of the hepatitis C virus (HCV). In vitro assays revealed that this compound could decrease HCV RNA levels in infected cells .

Anticancer Applications

Mechanism of Action:

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit DNA synthesis.

Case Studies:

- Cytotoxicity Studies: A series of experiments conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that this compound exhibits significant cytotoxic effects. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cell lines .

- Combination Therapies: Clinical studies have explored the use of this compound in combination with other chemotherapeutic agents. Results showed enhanced efficacy when used alongside traditional chemotherapy drugs, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Various modifications to the thio group and sugar moiety have been investigated:

Comparison with Similar Compounds

2',3'-Dideoxynucleosides (ddNs)

Examples: ddI (2',3'-dideoxyinosine), ddC (2',3'-dideoxycytidine), ddT (2',3'-dideoxythymidine).

- Structural Differences : Lack the 4'-thio substitution; retain oxygen at the 4' position.

- Activity: ddI and ddC are FDA-approved antiretrovirals but exhibit dose-limiting toxicities (e.g., peripheral neuropathy for ddC) .

- Metabolism : ddNs require phosphorylation by cellular kinases (e.g., dCyd kinase for ddC), but poor substrate activity (high Ki >500 µM) limits their activation .

2',3'-Didehydro-2',3'-dideoxynucleosides (ddeNs)

Examples : ddeCyd (2',3'-didehydro-2',3'-dideoxycytidine), ddeThd (2',3'-didehydro-2',3'-dideoxythymidine).

4'-Thionucleosides

Examples : 4'-thioAZT (azidothymidine), 4'-thioddC (2',3'-dideoxy-4'-thiocytidine).

- Structural Differences : Sulfur substitution at 4' position; some retain 3'-azido (e.g., 4'-thioAZT) or other modifications.

- Activity: 4'-thioAZT retains anti-HIV activity comparable to AZT but with improved metabolic stability due to sulfur’s resistance to enzymatic degradation .

- Synthesis : Requires regioselective thio-substitution strategies, such as using thiourea or potassium thioacetate under controlled conditions .

Key Research Findings and Data Tables

Table 1. Anti-HIV Activity and Cytotoxicity of Selected Nucleoside Analogs

| Compound | Anti-HIV (MIC50/EC50, µM) | Cytotoxicity (ID50, µM) | Selectivity Index (ID50/EC50) |

|---|---|---|---|

| ddCyd | 0.5 | 50 | 100 |

| ddeCyd | 0.30 | 50 | 167 |

| 4'-thioddI (inferred) | ~0.3 (estimated) | Not reported | Not reported |

| AZT | 0.01 | 100 | 10,000 |

| 4'-thioAZT | 0.01 | >100 | >10,000 |

Mechanistic and Pharmacokinetic Considerations

- Phosphorylation : Unlike ddeNs, 4'-thio analogs may exhibit improved substrate recognition by kinases due to sulfur’s electronegativity, though this requires validation .

- Stability : The 4'-thio group likely reduces susceptibility to phosphorolytic cleavage, addressing a limitation observed in ddeNs .

- Toxicity : While ddNs and ddeNs show mitochondrial toxicity, 4'-thio derivatives may have a safer profile, though cytotoxicity data remain incomplete .

Preparation Methods

Starting Materials and Protecting Group Strategies

The 4'-thiosugar is typically derived from ribose or ribono-lactone precursors. For example, 2-methyl-d-ribono-1,4-lactone serves as a chiral starting material in a nine-step synthesis. Early steps involve protecting hydroxyl groups to prevent undesired reactions:

Sulfur Incorporation at the 4' Position

Replacing the 4'-oxygen with sulfur is achieved through two main methods:

-

Lawesson’s Reagent : This reagent converts carbonyl groups to thiocarbonyls. In uridine derivatives, acetylation followed by Lawesson’s treatment introduces the 4'-thio group with >80% yield.

-

Thiourea-Mediated Epoxide Opening : Epoxide intermediates, generated via mesylation and intramolecular cyclization, react with thiourea to form thiiranes. Subsequent hydrolysis yields the 4'-thiosugar.

Table 1: Comparison of Sulfur Incorporation Methods

| Method | Reagents | Yield (%) | Key Challenges |

|---|---|---|---|

| Lawesson’s Reagent | Ac2O, Lawesson’s reagent | 80–85 | Over-sulfonation byproducts |

| Thiourea Epoxide Opening | Mesyl chloride, Thiourea | 50–55 | Regioselectivity issues |

Glycosylation with the Purine Base

Pummerer Glycosylation

The modified sugar is coupled to 6-chloropurine using a Pummerer-type reaction. This involves:

-

Sulfoxide Activation : The 4'-thiosugar sulfoxide is treated with trifluoroacetic anhydride (TFAA) to generate an electrophilic sulfonium ion.

-

Nucleophilic Attack : The purine base attacks the anomeric carbon, forming the β-glycosidic bond. Yields range from 65–70%, with α/β selectivity controlled by steric hindrance from the TBDPS group.

Alternative Coupling Strategies

-

Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxyl-protected sugars to purines. However, this method is less effective for 4'-thio derivatives due to sulfur’s electron-withdrawing effects.

Dideoxygenation at the 2' and 3' Positions

Barton-McCombie Deoxygenation

The hydroxyl groups at C2' and C3' are removed via radical-mediated deoxygenation:

Hydrogenolysis

Palladium-catalyzed hydrogenolysis of benzyl or allyl protecting groups simultaneously removes hydroxyls. However, this method risks over-reduction of the 4'-thio group.

Table 2: Dideoxygenation Efficiency by Method

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Barton-McCombie | TCDI, Bu3SnH, AIBN | 75–80 | 90–95 |

| Hydrogenolysis | Pd/C, H2 | 60–65 | 85–90 |

Deprotection and Final Purification

Silyl Group Removal

The TBDPS group at the 5'-position is cleaved using tetrabutylammonium fluoride (TBAF) in THF, yielding the free 5'-hydroxyl.

Chromatographic Purification

Reverse-phase HPLC with a C18 column resolves residual impurities. Mobile phases typically consist of acetonitrile/water gradients, achieving >98% purity.

Challenges and Optimizations

Stereochemical Control

The 4'-thiosugar’s chair conformation introduces steric clashes during glycosylation, favoring β-anomers. Computational docking studies suggest that bulky silyl groups at C3' and C5' mitigate α-anomer formation.

Scalability Issues

Low yields in thiourea-mediated epoxide opening (50–55%) limit large-scale production. Recent efforts substitute thiourea with sodium hydrosulfide (NaSH), improving yields to 70%.

Emerging Methodologies

Q & A

What are the key considerations for ensuring stereochemical purity during the synthesis of 2',3'-Dideoxy-4'-thioinosine?

Basic

To achieve stereochemical control, prioritize reaction pathways that minimize epimerization. For example, using an oxidation-reduction sequence (e.g., Dess-Martin periodinane followed by NaBH₄ reduction) ensures inversion of configuration at the 3′-position. Additionally, employing SN2 reactions with strong nucleophiles like potassium thioacetate enhances regioselectivity during sulfur introduction. Purification via silica gel chromatography with optimized solvent ratios (e.g., CH₂Cl₂–EtOH 12:1) can isolate stereoisomers effectively .

How can researchers resolve discrepancies in reported yields of this compound across synthetic methodologies?

Advanced

Yield variations often arise from differences in leaving group reactivity (e.g., O-mesyl vs. O-tosyl groups) or solvent systems. To address this, systematically compare reaction kinetics under controlled conditions (temperature, solvent polarity) and validate intermediates via ¹³C NMR (e.g., δ = 194.04 ppm for carbonyl groups) and ESI-MS (e.g., m/z 613.3 [M+H]⁺). Cross-referencing literature protocols with mechanistic studies (e.g., monitoring by TLC or HPLC) can identify critical yield-limiting steps .

What spectroscopic techniques are most reliable for characterizing this compound intermediates?

Basic

Use ¹³C NMR to confirm sugar ring modifications (e.g., δ = 84.48 ppm for C3′-S) and ESI-MS for molecular weight validation. For sulfur-containing intermediates, monitor sulfur-specific shifts in ¹H NMR (e.g., δ = 2.5–3.5 ppm for thiol protons). High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., C=S stretches at ~600 cm⁻¹) further corroborate structural assignments .

How can sulfur-related side reactions be mitigated during nucleoside synthesis?

Advanced

Sulfur’s nucleophilicity may lead to disulfide formation or overalkylation. To suppress these, use inert atmospheres (argon) and anhydrous solvents (THF, DMF). Introduce protecting groups like trityl (e.g., bis(4-methoxyphenyl)(phenyl)methyl) to shield reactive sites. Optimize stoichiometry of thiolating agents (e.g., KSAc) and employ quenching steps (e.g., acetic acid) to terminate excess reagents. Mechanistic studies (e.g., DFT calculations) can predict reactivity hotspots .

What storage conditions are optimal for maintaining this compound stability?

Basic

Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Avoid prolonged storage (>6 months) due to degradation risks. For solutions, use anhydrous DMSO or ethanol and aliquot to minimize freeze-thaw cycles. Regularly validate stability via HPLC (e.g., >98% purity by TCI America standards) .

What role does LiAlH₄ play in the reduction of 3′-thioinosine intermediates?

Advanced

LiAlH₄ selectively reduces sulfonate esters to thiols while preserving the glycosidic bond. In the synthesis of 5′-O-trityl-3′-thioinosine, LiAlH₄ in THF at 0°C achieves >90% yield by avoiding over-reduction. Post-reduction, quenching with aqueous HOAc ensures safe workup. Mechanistic studies suggest that aluminum-thiolate intermediates stabilize the transition state, enhancing selectivity .

How can researchers validate the absence of genotoxic impurities in this compound batches?

Advanced

Employ LC-MS/MS with MRM (multiple reaction monitoring) to detect trace impurities (e.g., 2',3'-Anhydroinosine, a known genotoxic impurity). Compare retention times and fragmentation patterns against reference standards (e.g., CAS 31766-13-9). For quantitation, use a calibration curve with ≤0.1% detection limits. Cross-validate with orthogonal methods like ³²P-postlabeling assays .

What regulatory constraints apply to non-TSCA-listed nucleosides like this compound?

Basic

In the U.S., non-TSCA compounds require certification for "research use only" under 40 CFR 720.36. Document all synthesis steps, safety protocols (e.g., SDS compliance), and disposal methods (e.g., incineration). International shipments must comply with IATA/IMDG non-hazardous classifications, but confirm local regulations due to evolving guidelines .

How can this compound be functionalized for oligonucleotide incorporation?

Advanced

Convert the 5′-OH to a phosphorothioamidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of 1H-tetrazole. Purify via flash chromatography (CH₂Cl₂:EtOAc 10:1) and validate by ³¹P NMR (δ = 149–151 ppm). For enzymatic studies, synthesize the 5′-triphosphate derivative using kinases, followed by PAGE purification .

What computational tools aid in predicting the bioactivity of 4′-thionucleosides?

Advanced

Use molecular docking (AutoDock Vina) to model interactions with viral polymerases (e.g., HIV-1 RT). QSAR models trained on IC₅₀ data from analogous nucleosides (e.g., ddI) can predict antiviral potency. DFT calculations (Gaussian 16) assess sugar puckering (C2′-endo vs. C3′-endo) and its impact on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.